molecular formula C13H13N3O3S B2759607 Methyl 4-{[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate CAS No. 500202-76-6

Methyl 4-{[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate

Cat. No. B2759607
CAS RN: 500202-76-6
M. Wt: 291.33
InChI Key: ZRBNEJFZZLVIGD-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate, also known as Methyl THP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Methyl THP is a member of the thiamine family of compounds and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Reactivity

Methyl 4-{[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate is involved in various synthetic pathways for creating bioactive molecules. The compound's reactivity has been explored in the context of synthesizing 4-hydroxyquinolones, where it was found to cyclize in the presence of bases, leading to the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base strength used (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). This highlights its potential in synthetic organic chemistry, particularly in the construction of heterocyclic compounds that are prevalent in many pharmaceutical agents.

Antiviral Activity

Research into the antiviral properties of pyrimidines has indicated that derivatives similar to Methyl 4-{[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate show promise. For instance, 6-Hydroxypyrimidines substituted at positions 2 and 4 demonstrated inhibitory effects against various herpes viruses and retroviruses, including HIV-1 and HIV-2. This suggests that modifications of the pyrimidine core could lead to potent antiviral agents (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, & Balzarini, 2002).

Chemical Stability and Drug Design

The chemical stability of Methyl 4-{[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate derivatives has been a subject of study, especially in the context of drug design. For example, modifications on the amino-3,5-dicyanopyridine core, a related scaffold, were evaluated to investigate the potential for adenosine receptor ligands with antineuropathic activity. The stability of these compounds in plasma matrices was assessed, providing insights into their viability as pharmaceutical agents (Betti, Catarzi, Varano, Falsini, Varani, Vincenzi, Pasquini, di Cesare Mannelli, Ghelardini, Lucarini, Dal Ben, Spinaci, Bartolucci, Menicatti, & Colotta, 2019).

Supramolecular Chemistry

In supramolecular chemistry, the synthesis of compounds featuring pyrimidine units has been explored for the development of cavitand hosts, which are molecules capable of forming host-guest complexes. For instance, the synthesis of hexa-sulfanyl analogues of cyclotriveratrylene, a molecule known for its ability to form supramolecular complexes, indicates the potential of incorporating pyrimidine derivatives into complex molecular architectures (Little, Loughrey, Santoro, Halcrow, & Hardie, 2014).

properties

IUPAC Name

methyl 4-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-19-12(18)9-4-2-8(3-5-9)7-20-13-15-10(14)6-11(17)16-13/h2-6H,7H2,1H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBNEJFZZLVIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzoate

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